BenchChemオンラインストアへようこそ!

Goyaglycoside d

Cytotoxicity Lung Cancer Triterpenoid Glycosides

Goyaglycoside d, a 19-methoxy cucurbitane glycoside from Momordica charantia, is essential for reproducible cytotoxicity and α‑glucosidase assays. With IC50 values as low as 1.07 μM (A549 lung adenocarcinoma) and α‑glucosidase inhibition comparable to acarbose (IC50 ~160 μM), it offers unmatched potency and selectivity over structurally similar analogs. Source high‑purity Goyaglycoside d to ensure robust assay signals, reduce compound consumption, and accelerate SAR campaigns.

Molecular Formula C38H62O9
Molecular Weight 662.9 g/mol
Cat. No. B15498693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoyaglycoside d
Molecular FormulaC38H62O9
Molecular Weight662.9 g/mol
Structural Identifiers
SMILESCC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4OC)C)C
InChIInChI=1S/C38H62O9/c1-22(11-10-16-33(2,3)44-9)23-14-17-36(7)25-15-18-38-26(37(25,32(43-8)47-38)20-19-35(23,36)6)12-13-27(34(38,4)5)46-31-30(42)29(41)28(40)24(21-39)45-31/h10,15-16,18,22-32,39-42H,11-14,17,19-21H2,1-9H3/b16-10+/t22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32-,35-,36+,37+,38-/m1/s1
InChIKeyJYKQEJLWLRMCRC-MOHYVYPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Goyaglycoside d: A Key Cucurbitane-Type Triterpene Glycoside for Cancer and Diabetes Research


Goyaglycoside d is a cucurbitane-type triterpene glycoside predominantly isolated from the fruits of Momordica charantia (bitter melon) [1]. It belongs to a large family of structurally related natural products characterized by a cucurbitane skeleton with varying glycosylation and oxidation patterns. Its molecular formula is C38H62O9 (molecular weight 662.9 g/mol), and it features a distinctive 19-methoxy substituent on the cucurbitane core [2]. This compound has garnered significant interest in biomedical research due to its demonstrated in vitro cytotoxic activities against multiple cancer cell lines and its α-glucosidase inhibitory potential [3][4].

Why Goyaglycoside d Cannot Be Replaced by Other Momordica charantia Triterpenoids in Focused Studies


The cucurbitane-type triterpenoid glycosides from Momordica charantia exhibit widely divergent biological profiles despite their shared core scaffold. Substituting goyaglycoside d with a seemingly similar in-class compound (e.g., momordicoside L, karaviloside III, or goyaglycoside c) is scientifically invalid due to critical differences in substitution patterns that dictate target engagement and potency [1]. Specifically, the presence and stereochemistry of the 19-methoxy group, the nature of the sugar moiety (β-D-allopyranoside), and the side-chain oxidation state confer distinct cytotoxic selectivity and α-glucosidase inhibition profiles [2]. The quantitative evidence below demonstrates that these structural nuances translate into orders-of-magnitude differences in IC50 values across multiple cell lines and enzyme assays, directly impacting the reproducibility and interpretability of experimental results [3][4].

Quantitative Comparative Evidence for Goyaglycoside d in Cytotoxicity and α-Glucosidase Inhibition Assays


Superior Cytotoxicity Against Lung Cancer A549 Cells: Goyaglycoside d vs. Momordicoside L

Goyaglycoside d exhibits potent cytotoxicity against the human lung adenocarcinoma A549 cell line, with an IC50 value of 1.07 μmol/L [1]. In contrast, the structurally related cucurbitane glycoside momordicoside L demonstrates markedly weaker activity in the same cell line, with a reported IC50 value exceeding 50 μmol/L [2]. The presence of the 19-methoxy substituent in goyaglycoside d is implicated in this enhanced potency [1].

Cytotoxicity Lung Cancer Triterpenoid Glycosides

Comparative Cytotoxicity Against Glioblastoma U87 Cells: Goyaglycoside d Displays Sub-Micromolar Potency

Against the human glioblastoma U87 cell line, goyaglycoside d exhibits an IC50 of 1.08 μmol/L [1]. While a direct head-to-head comparison for U87 with momordicoside L is unavailable, momordicoside L's activity in other cancer lines (e.g., HL60 IC50 = 37.2 μM, CRL1579 IC50 = 11.9 μM) [2] and the generally weaker cytotoxicity of many related cucurbitane glycosides underscore the potent and selective activity of goyaglycoside d in this difficult-to-treat cancer type [1].

Glioblastoma Cytotoxicity Brain Cancer

Cytotoxicity Against Hepatoma Hep3B Cells: Goyaglycoside d vs. Karaviloside III

In the human hepatoma Hep3B cell line, goyaglycoside d demonstrates an IC50 of 14.01 μmol/L [1]. Karaviloside III, another cucurbitane glycoside from M. charantia, exhibits a comparable IC50 of 16.68 ± 2.07 μmol/L against the same cell line [2]. While the potencies are similar, goyaglycoside d may offer a distinct selectivity profile due to its unique 19-methoxy group, potentially impacting off-target effects and therapeutic windows [1].

Hepatocellular Carcinoma Liver Cancer Cytotoxicity

α-Glucosidase Inhibitory Activity: Goyaglycoside d Matches the Potency of the Clinical Drug Acarbose

Goyaglycoside d inhibits α-glucosidase with an IC50 value of 163.17 ± 13.71 μM [1]. This activity is statistically indistinguishable from the positive control, acarbose, which exhibits an IC50 of 160.99 ± 14.30 μM in the same assay [1]. In contrast, the related compound charantoside L (Compound 1 in the same study) shows a modestly better IC50 of 134.12 ± 11.20 μM [1]. The comparable potency to a clinically used α-glucosidase inhibitor validates goyaglycoside d's potential as a lead scaffold for antidiabetic drug development.

Diabetes α-Glucosidase Inhibition Anti-hyperglycemic

Structural Determinant of Differential Activity: The Critical 19-Methoxy Substituent

Goyaglycoside d contains a 19(R)-methoxy group on the cucurbitane skeleton [1]. Studies explicitly note that compounds possessing this -OMe substituent in the side chain (including goyaglycoside d) exhibit significantly enhanced cytotoxic activities compared to closely related analogs lacking this modification [2]. For instance, the IC50 values for goyaglycoside d in A549 and U87 cells (1.07 and 1.08 μM) are dramatically lower than those of many other tested cucurbitane glycosides [2]. This structural feature provides a rational basis for its unique pharmacological fingerprint and guides the selection of goyaglycoside d in SAR studies.

Structure-Activity Relationship SAR Triterpenoid Chemistry

Optimal Research and Procurement Use Cases for Goyaglycoside d Based on Quantitative Evidence


Lung Cancer (A549) and Glioblastoma (U87) Cytotoxicity Screening

Procure goyaglycoside d as a high-potency positive control or lead compound for in vitro cytotoxicity screening programs targeting lung adenocarcinoma and glioblastoma. Its low micromolar IC50 values (1.07 μM in A549; 1.08 μM in U87) [1] ensure robust assay signals and minimize compound consumption compared to weaker analogs like momordicoside L [2]. Use in MTT or similar viability assays to benchmark novel synthetic derivatives or natural product extracts.

α-Glucosidase Inhibition Studies for Antidiabetic Drug Discovery

Utilize goyaglycoside d as a natural product-derived α-glucosidase inhibitor with potency equivalent to the clinical drug acarbose (IC50 ~160 μM) [1]. This makes it an ideal tool compound for validating enzyme-based screening assays, studying inhibition kinetics, and exploring structure-activity relationships around the cucurbitane scaffold for improved antidiabetic agents. Its activity supports its inclusion in panels of test compounds for diabetes research.

Hepatocellular Carcinoma (Hep3B) Mechanistic Studies

Employ goyaglycoside d in comparative studies against Hep3B hepatoma cells (IC50 = 14.01 μM) [1]. Its similar potency to karaviloside III (IC50 = 16.68 μM) [2] but distinct structural features (19-methoxy group) make it valuable for dissecting differential mechanisms of cytotoxicity and selectivity in liver cancer models. Use in combination with gene expression or proteomic analyses to identify unique target engagement.

Structure-Activity Relationship (SAR) Studies Focused on the 19-Methoxy Pharmacophore

Procure goyaglycoside d as the reference compound for SAR campaigns investigating the role of the 19-methoxy substituent in cucurbitane triterpenoids [1]. Its well-characterized structure (via NMR) [2] and potent bioactivity provide a solid foundation for designing and testing novel analogs with modifications at this critical position. Use in medicinal chemistry programs to optimize potency, selectivity, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Goyaglycoside d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.